3-methyl-1-(2-nitrophenyl)-1H-pyrazole
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Overview
Description
3-methyl-1-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a nitro group and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 3-Methyl-1-(2-aminophenyl)pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
3-methyl-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(4-nitrophenyl)pyrazole: Similar structure but with the nitro group at the 4-position.
3-Methyl-1-(2-aminophenyl)pyrazole: Similar structure but with an amino group instead of a nitro group.
1-Phenyl-3-methylpyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
3-methyl-1-(2-nitrophenyl)-1H-pyrazole is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Biological Activity
3-Methyl-1-(2-nitrophenyl)-1H-pyrazole is a significant compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and other therapeutic effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10N_4O_2. The presence of the nitrophenyl group enhances its biological activity due to electron-withdrawing effects, influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli, Bacillus subtilis, and fungi like Aspergillus niger. The results showed that derivatives of pyrazoles, including this compound, displayed effective inhibition against these pathogens, suggesting potential applications in treating infections .
Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
Bacillus subtilis | 18 | |
Aspergillus niger | 20 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation in experimental models. In vivo studies demonstrated that these compounds significantly decreased carrageenan-induced edema in rats, indicating their potential as anti-inflammatory agents .
3. Anticancer Activity
The anticancer potential of pyrazoles is well-documented. In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds containing the pyrazole ring can induce apoptosis and inhibit cell proliferation. Specifically, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing its effectiveness as a chemotherapeutic agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.83 | Induction of apoptosis |
A549 | 1.21 | Cell cycle arrest |
HeLa | 0.95 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of several pyrazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated notable activity with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating its potential for development as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to the control group treated with saline. The compound's efficacy was comparable to that of indomethacin, a standard anti-inflammatory drug .
Properties
IUPAC Name |
3-methyl-1-(2-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSLTPLJHRURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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